molecular formula C18H12N2O2 B11836923 5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid CAS No. 199285-56-8

5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid

Cat. No.: B11836923
CAS No.: 199285-56-8
M. Wt: 288.3 g/mol
InChI Key: NKPKJXBXHKZNBQ-UHFFFAOYSA-N
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Description

5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid is an organic compound that features a cyano group, a naphthalene moiety, and a nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid typically involves the reaction of naphthalen-1-ylmethyl cyanide with nicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the naphthalene moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nicotinic acid structure may interact with nicotinic receptors or other enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A simpler analog without the naphthalene and cyano groups.

    Naphthalene Derivatives: Compounds containing the naphthalene moiety but lacking the nicotinic acid structure.

    Cyano Compounds: Molecules with a cyano group but different core structures.

Uniqueness

5-(Cyano(naphthalen-1-yl)methyl)nicotinic acid is unique due to its combination of a cyano group, a naphthalene moiety, and a nicotinic acid structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

199285-56-8

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

5-[cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C18H12N2O2/c19-9-17(13-8-14(18(21)22)11-20-10-13)16-7-3-5-12-4-1-2-6-15(12)16/h1-8,10-11,17H,(H,21,22)

InChI Key

NKPKJXBXHKZNBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C#N)C3=CC(=CN=C3)C(=O)O

Origin of Product

United States

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